molecular formula C12H10N4O5 B3837564 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B3837564
M. Wt: 290.23 g/mol
InChI Key: NXXWWXJKCMHCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its molecular structure. It has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it has been found to modulate the activity of various enzymes and receptors in the body. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to protect neurons from oxidative stress and apoptosis. In addition, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been found to have low toxicity, making it a safer alternative to other compounds that have similar effects. However, there are also some limitations to the use of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new synthesis methods for 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole that are more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, which can help to better understand its biochemical and physiological effects. Additionally, research can focus on the development of new derivatives of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole with improved potency and selectivity. Finally, research can focus on the application of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in various disease models to further explore its therapeutic potential.
Conclusion
In conclusion, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been used in studies related to neuroprotection, inflammation, and cancer research. While there are some limitations to the use of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments, it has several advantages as a research tool. There are several future directions for research on 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, including the development of new synthesis methods, the identification of its mechanism of action, and the application of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in various disease models.

Scientific Research Applications

1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been used in studies related to neuroprotection, inflammation, and cancer research.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(2,4-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-7-5-8(2)14(13-7)12(17)10-4-3-9(15(18)19)6-11(10)16(20)21/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXWWXJKCMHCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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